tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate
Description
Historical Context and Research Development
The tert-butoxycarbonyl (Boc) group emerged in the mid-20th century as a cornerstone of amine protection strategies, enabling selective reactivity in complex syntheses. Its application to piperidine systems, such as this compound, gained prominence through the work of Beak and Coldham, who pioneered lithiation and dynamic resolution techniques for enantioselective synthesis of piperidine derivatives. Early methodologies relied on stoichiometric chiral ligands, but advancements in catalytic dynamic resolution (CDR) using dilithio diaminoalkoxide ligands (e.g., ligands 8 and 9 ) allowed asymmetric synthesis of either enantiomer with >99:1 enantiomeric ratios.
The compound’s structural evolution reflects broader trends in heterocyclic chemistry, where Boc-protected piperidines serve as precursors to alkaloids and pharmaceuticals. For instance, Coldham’s 2010 report demonstrated the utility of N-Boc-piperidine in synthesizing (+)-β-conhydrine and (S)-(−)-ropivacaine, highlighting the scaffold’s versatility.
Significance in Carbamate Chemistry
Carbamates, characterized by their stability under basic conditions and ease of deprotection, are indispensable in multi-step syntheses. The Boc group in this compound exemplifies these properties:
- Protection-Deprotection Kinetics : The Boc group is cleaved under acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) without disturbing adjacent functional groups, as evidenced in the synthesis of piperidine-2-carbaldehyde intermediates.
- Steric and Electronic Effects : The tert-butyl moiety minimizes side reactions during nucleophilic substitutions, while the carbamate carbonyl stabilizes transition states in reductive aminations.
Table 1: Key Synthetic Applications of Boc-Protected Piperidines
Position within Piperidine-Based Medicinal Chemistry
Piperidine scaffolds are ubiquitous in pharmaceuticals due to their conformational flexibility and bioisosteric equivalence to cyclohexane. The 5-methyl substituent in this compound enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted therapeutics. Notable examples include:
- Ropivacaine : A local anesthetic derived from (S)-(−)-pipecolic acid, synthesized via Boc-deprotection and alkylation of intermediates.
- Pelletierine and Coniine : Alkaloids accessed through asymmetric lithiation and electrophilic quenching of N-Boc-piperidine.
The methyl group at the 5-position also influences ring puckering, modulating receptor binding affinities. Computational studies suggest that axial methylation stabilizes chair conformations, favoring interactions with opioid and adrenergic receptors.
Current Research Landscape
Recent innovations focus on sustainability and precision:
- Catalytic Asymmetric Synthesis : Ligands 8 and 9 enable gram-scale production of enantiopure piperidines, reducing reliance on chiral auxiliaries.
- Late-Stage Functionalization : Palladium-catalyzed cross-couplings of Boc-protected intermediates facilitate rapid diversification, as seen in the synthesis of tetrahydronaphthalen-2-yl derivatives.
- Computational-Guided Design : Density functional theory (DFT) models predict optimal substitution patterns for target bioactivities, accelerating drug discovery pipelines.
Emerging Applications :
- PROTACs : Boc-piperidine derivatives serve as linkers in proteolysis-targeting chimeras, enabling selective protein degradation.
- Peptidomimetics : Incorporation of methylpiperidine carbamates improves oral bioavailability of cyclic peptide analogs.
Properties
IUPAC Name |
tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-5-6-10(13-7-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAZFQJYDPHNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: The major products include oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: In the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and physicochemical differences between tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate and related compounds:
Key Observations :
- Lipophilicity : The tetrahydronaphthalene-containing analog () exhibits higher logP values, favoring blood-brain barrier penetration, while the ethyl-substituted piperidine () shows reduced solubility in polar solvents.
- Stereochemical Complexity : The target compound’s diastereomerism contrasts with enantiomerically pure analogs (e.g., ’s (R)-configured compound), which are critical for chiral selectivity in drug action.
- Functional Group Impact : The phenylpropionamido group in ’s compound enhances receptor binding affinity, absent in the simpler piperidine derivatives.
Stability and Reactivity
- Chemical Stability : The Boc group is stable under basic conditions but hydrolyzes in acidic or enzymatic environments. Strong oxidizers and bases may degrade the carbamate moiety ().
- Thermal Stability : Piperidine derivatives generally exhibit moderate thermal stability, though alkyl substituents (e.g., ethyl in ) may lower decomposition thresholds .
Biological Activity
Tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features suggest possible interactions with various biological targets, including enzymes and receptors, making it a subject of interest for drug development.
The chemical structure of this compound includes a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-methylpiperidine ring. This configuration allows for diverse reactivity and interaction profiles relevant to biological systems.
The mechanism of action for this compound involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can influence various biochemical pathways, depending on the specific targets involved.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of key enzymes. For instance, its structural similarity to known enzyme inhibitors suggests potential efficacy against targets such as acetylcholinesterase and certain kinases. In vitro studies have demonstrated that compounds with similar structures exhibit promising inhibitory effects on these enzymes, which are crucial in various physiological processes .
Antimicrobial Activity
Preliminary studies suggest that related carbamate compounds possess antimicrobial properties. For example, certain derivatives have shown high antimicrobial activity while maintaining selectivity over mammalian cells, indicating a potential therapeutic window for treating infections without significant toxicity . The mechanism often involves disrupting bacterial membrane integrity, leading to cell death.
Case Studies
- In Vitro Studies : A study explored the inhibitory effects of similar carbamates on amyloid-beta aggregation, relevant for neurodegenerative diseases like Alzheimer's. The findings indicated that these compounds could reduce oxidative stress markers in astrocytes, suggesting neuroprotective properties .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds revealed that modifications to the piperidine ring significantly affect bioavailability and metabolic stability. Compounds were tested in vivo using murine models to assess their efficacy against malaria parasites, providing insights into their potential as antimalarial agents .
Table 1: Biological Activity Overview
Table 2: Pharmacokinetic Data from Case Studies
| Compound | Bioavailability (%) | Half-life (h) | Clearance (mL/min/kg) |
|---|---|---|---|
| Compound A | 70 | 4 | 28 |
| Compound B | 50 | 3 | 14 |
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate?
- Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group to a piperidine derivative. A common approach uses di-tert-butyl dicarbonate (Boc₂O) as a reagent under basic conditions (e.g., triethylamine or DMAP in dichloromethane) . Phase-transfer catalysis may enhance reactivity for intermediates with low solubility . Critical steps include protecting amine groups and optimizing reaction time/temperature to minimize side products.
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy (¹H/¹³C, DEPT, and 2D experiments like COSY/HSQC) are standard. For crystallography, single-crystal diffraction data collected at low temperatures (e.g., 100 K) improves resolution, while NMR analysis in deuterated solvents (e.g., CDCl₃) resolves stereochemical ambiguities .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- TGA/DSC : Thermal stability under nitrogen flow (heating rate: 10°C/min) to identify decomposition points.
- Mass Spectrometry : ESI or EI-MS to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:
- Variable-Temperature NMR : To identify conformational changes (e.g., coalescence temperatures for rotameric equilibria).
- DFT Calculations : Using Gaussian or ORCA to simulate NMR shifts and compare with experimental data .
- Crystallographic Validation : Cross-referencing experimental NMR with X-ray-derived bond angles/distances .
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines, TBS for alcohols) to prevent side reactions.
- Flow Chemistry : Continuous reactors for exothermic steps (e.g., acylations) to improve control and scalability.
- In Situ Monitoring : ReactIR or PAT tools to track reaction progress and adjust conditions dynamically .
Q. How does computational modeling aid in predicting biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite to screen against protein targets (e.g., enzymes like kinases).
- MD Simulations : GROMACS for assessing binding stability (e.g., RMSD/RMSF analysis over 100 ns trajectories).
- ADMET Prediction : SwissADME or pkCSM to estimate solubility, permeability, and toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
